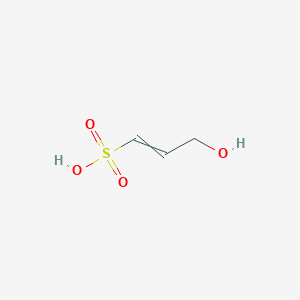
1-Propene-1-sulfonic acid, 3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyprop-1-ene-1-sulfonic acid is an organic compound with the molecular formula C3H6O4S It is characterized by the presence of a hydroxyl group (-OH) and a sulfonic acid group (-SO3H) attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxyprop-1-ene-1-sulfonic acid can be synthesized through the reaction of allyl alcohol with bisulfite in the presence of oxygen. The reaction typically occurs under boiling conditions, and the yields can be improved by using a neutral or slightly alkaline sulfite solution. The presence of finely divided oxygen or oxygen-containing gases, such as air, or substances capable of releasing oxygen, like peroxides or oxidizing agents, can further enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of 3-hydroxyprop-1-ene-1-sulfonic acid involves the continuous neutralization of the alkali freed during the reaction by adding an acid, preferably sulfuric acid. This process ensures that the reaction proceeds smoothly and yields a high amount of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxyprop-1-ene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of sulfonates.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
3-Hydroxyprop-1-ene-1-sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-hydroxyprop-1-ene-1-sulfonic acid involves its interaction with molecular targets and pathways. The hydroxyl and sulfonic acid groups play crucial roles in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and ionic interactions, influencing the compound’s behavior in various chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propene-1-sulfonic acid, 3-hydroxy-
- 1-Hydroxyprop-2-ene-3-sulfonic acid
Uniqueness
3-Hydroxyprop-1-ene-1-sulfonic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and sulfonic acid groups on a propene backbone makes it a versatile compound with a wide range of applications .
Propriétés
IUPAC Name |
3-hydroxyprop-1-ene-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c4-2-1-3-8(5,6)7/h1,3-4H,2H2,(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLUSBSEZKNHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CS(=O)(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50710506 |
Source


|
| Record name | 3-Hydroxyprop-1-ene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63145-09-5 |
Source


|
| Record name | 3-Hydroxyprop-1-ene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
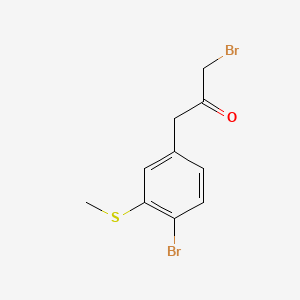



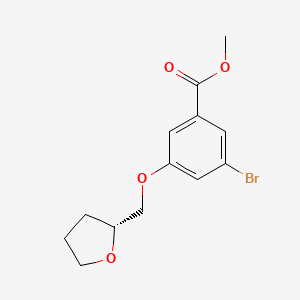
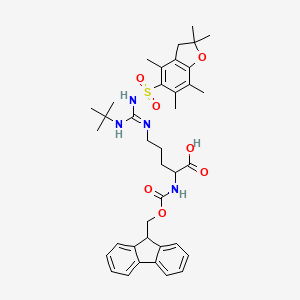
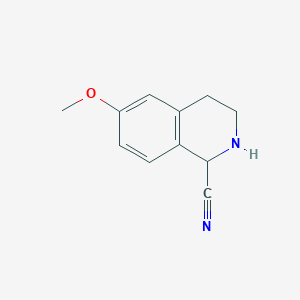
![4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide](/img/structure/B14062692.png)
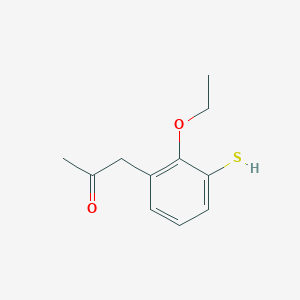
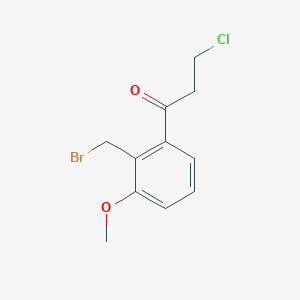


![Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062732.png)

